molecular formula C16H12FN3O2S B2859705 N-(4-fluorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872723-76-7

N-(4-fluorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2859705
CAS No.: 872723-76-7
M. Wt: 329.35
InChI Key: SVMWBVWTVZVKIL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C16H12FN3O2S and its molecular weight is 329.35. The purity is usually 95%.
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Biological Activity

N-(4-fluorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H14FN3OSC_{17}H_{14}FN_3OS with a molecular weight of 341.37 g/mol. The synthesis typically involves several steps:

  • Formation of the Pyridazine Ring : Synthesized via the reaction of hydrazine with suitable dicarbonyl compounds.
  • Introduction of the Furan Group : Achieved through cyclization reactions involving furan derivatives.
  • Sulfanylation : The sulfanyl group is introduced via nucleophilic substitution reactions.
  • Acetamide Formation : The final compound is formed by acetamide coupling under specific conditions.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent activity:

  • Staphylococcus aureus : MIC 15.625–62.5 μM
  • Enterococcus faecalis : MIC 62.5–125 μM

These findings suggest that the compound could serve as a potential candidate for treating infections caused by resistant bacterial strains .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal pathogens, including Candida species. The efficacy is attributed to its ability to disrupt fungal cell wall integrity and inhibit growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
  • Receptor Modulation : Interaction with specific cellular receptors can modulate signaling pathways, influencing cellular responses.
  • Biofilm Disruption : It has been shown to inhibit biofilm formation in bacteria such as MRSA, enhancing its therapeutic potential against chronic infections .

Research Findings and Case Studies

A comprehensive review of literature reveals various studies focusing on the biological activities of related compounds, emphasizing structure-activity relationships (SAR):

  • Study on Fluorinated Compounds : Research indicates that fluorine substitution enhances antimicrobial properties significantly compared to non-fluorinated analogs .
CompoundActivityMIC (μM)
This compoundAntibacterial15.625–125
Related Fluorinated CompoundAntifungal31.2–62.5

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c17-11-3-5-12(6-4-11)18-15(21)10-23-16-8-7-13(19-20-16)14-2-1-9-22-14/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMWBVWTVZVKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.